Cas no 2034401-62-0 (methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate)

Technical Introduction: Methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate is a specialized sulfonamide derivative featuring a pyrazolo[1,5-a]pyrazine core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or scaffold for drug discovery. The sulfonyl and carbamate functional groups enhance its reactivity and binding properties, making it suitable for targeting specific biological pathways. Its structural complexity allows for selective modifications, enabling the exploration of structure-activity relationships. The compound's stability and synthetic accessibility further support its utility in developing novel therapeutic agents, particularly in areas such as kinase inhibition or enzyme modulation.
methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate structure
2034401-62-0 structure
Product Name:methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate
CAS No:2034401-62-0
MF:C14H16N4O4S
MW:336.366241455078
CID:5965026
PubChem ID:121170836
Update Time:2025-07-23

methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate
    • methyl N-[4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)phenyl]carbamate
    • methyl (4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)carbamate
    • F6512-0506
    • 2034401-62-0
    • methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate
    • AKOS032459171
    • Inchi: 1S/C14H16N4O4S/c1-22-14(19)16-11-2-4-13(5-3-11)23(20,21)17-8-9-18-12(10-17)6-7-15-18/h2-7H,8-10H2,1H3,(H,16,19)
    • InChI Key: XBJCVYJGWWLNQF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(=O)OC)(N1CC2=CC=NN2CC1)(=O)=O

Computed Properties

  • Exact Mass: 336.08922618g/mol
  • Monoisotopic Mass: 336.08922618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 527
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 102Ų

methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate Pricemore >>

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methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate Related Literature

Additional information on methyl N-(4-{4H,5H,6H,7H-pyrazolo1,5-apyrazine-5-sulfonyl}phenyl)carbamate

Comprehensive Overview of Methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate (CAS No. 2034401-62-0)

Methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate (CAS No. 2034401-62-0) is a structurally unique compound that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework combines a pyrazolo[1,5-a]pyrazine core with a sulfonylphenyl carbamate moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy development.

The compound's CAS number 2034401-62-0 serves as a critical identifier in chemical databases, ensuring precise tracking across global research platforms. Recent literature highlights its relevance in structure-activity relationship (SAR) studies, where its sulfonamide linkage and carbamate group contribute to enhanced binding affinity with biological targets. This aligns with the growing demand for small-molecule therapeutics in oncology and metabolic disease research—a hot topic in 2023-2024 scientific discussions.

From a synthetic chemistry perspective, methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate exemplifies modern heterocyclic compound design. Its fused bicyclic system offers structural rigidity, while the carbamate ester provides metabolic stability—a key consideration in prodrug development. These features address frequent search queries about "improving drug half-life" and "bioisosteric replacements" in medicinal chemistry forums.

Analytical characterization of CAS 2034401-62-0 typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting industry standards for high-purity intermediates. The compound's chromatographic behavior and solubility profile are frequently documented, providing valuable data for formulation scientists—a subject of numerous patent applications in recent years.

Environmental and green chemistry aspects of this compound have also emerged as discussion points. Its potential for biodegradable derivatization resonates with the pharmaceutical industry's shift toward sustainable synthesis—addressing common search terms like "eco-friendly drug synthesis" and "green chemistry in pharma." The pyrazolo[1,5-a]pyrazine scaffold itself is being explored for catalysis applications, bridging materials science and life sciences research.

In computational chemistry, 2034401-62-0 serves as a test case for molecular docking simulations due to its balanced lipophilicity and hydrogen-bonding capacity. This connects with trending topics in AI-driven drug discovery, where researchers frequently inquire about "predictive modeling for sulfonamides" or "machine learning in heterocycle design."

The compound's nomenclature—methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate—follows IUPAC conventions while presenting educational value for students searching "complex heterocycle naming rules." Its sulfonyl bridge and carbamate terminus also make it a reference structure in retrosynthetic analysis tutorials.

Ongoing research explores 2034401-62-0's potential in polymeric materials, leveraging its aromatic sulfonamide group for high-performance polymer development. This industrial application aligns with searches for "specialty chemicals for advanced materials" and "sulfonamide-based monomers."

Quality control protocols for this compound emphasize HPLC purity assessments and residual solvent analysis—topics frequently searched by quality assurance professionals. The pyrazolo[1,5-a]pyrazine core's UV absorbance characteristics further enable robust spectrophotometric quantification methods.

As the scientific community continues to investigate methyl N-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenyl)carbamate, its dual role as a pharmacophore and material building block ensures sustained relevance. The compound's CAS 2034401-62-0 designation will remain pivotal for literature retrieval as research expands into structure-property relationships and novel applications.

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